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molecular formula C11H9NO3 B1329474 3-Phthalimidopropionaldehyde CAS No. 2436-29-5

3-Phthalimidopropionaldehyde

Cat. No. B1329474
M. Wt: 203.19 g/mol
InChI Key: IBSDSIHTMABATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662581B1

Procedure details

The reaction was carried out with oven dried glassware. DMSO (85 μl, 1.1 mmol) was added to oxalyl chloride solution (0.35 ml 2M solution in DCM with 5 ml dry DCM) at −78° C. The reaction mixture was stirred at −78° C. for 10 minutes. 2-(3-Hydroxy-propyl)-isoindole-1,3-dione solution (102 mg, 0.5 mmol, in 2 ml DCM) was added drop wise in 2 minutes. Then triethylamine (0.35 ml, 2.5 mmol) was added drop wise in 2 minutes. The mixture was stirred for additional 30 minutes at −78° C. and was warmed up to room temperature. The reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate, dried over MgSO4, filtered, and the filtrated was concentrated in vacuo. The crude product was purified by flash chromatography to give 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionaldehyde.
Name
Quantity
85 μL
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[OH:11][CH2:12][CH2:13][CH2:14][N:15]1[C:23](=[O:24])[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]1=[O:25].C(N(CC)CC)C>>[O:25]=[C:16]1[C:17]2[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:23](=[O:24])[N:15]1[CH2:14][CH2:13][CH:12]=[O:11]

Inputs

Step One
Name
Quantity
85 μL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
OCCCN1C(C2=CC=CC=C2C1=O)=O
Step Three
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was carried out with oven
CUSTOM
Type
CUSTOM
Details
dried glassware
STIRRING
Type
STIRRING
Details
The mixture was stirred for additional 30 minutes at −78° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was warmed up to room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrated was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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